2-Methoxy-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)quinoxaline
Description
2-Methoxy-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline is a boronic ester-functionalized quinoxaline derivative. Quinoxalines are nitrogen-containing heterocycles with two adjacent nitrogen atoms in a bicyclic aromatic system. The methoxy group at position 2 and the pinacol boronic ester at position 7 make this compound a valuable intermediate in Suzuki-Miyaura cross-coupling reactions, which are pivotal in pharmaceutical and materials chemistry .
Properties
Molecular Formula |
C15H19BN2O3 |
|---|---|
Molecular Weight |
286.14 g/mol |
IUPAC Name |
2-methoxy-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline |
InChI |
InChI=1S/C15H19BN2O3/c1-14(2)15(3,4)21-16(20-14)10-6-7-11-12(8-10)18-13(19-5)9-17-11/h6-9H,1-5H3 |
InChI Key |
BHINBOPRVMQKKI-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=NC(=CN=C3C=C2)OC |
Origin of Product |
United States |
Preparation Methods
Construction of the Quinoxaline Core
- Condensation of 2,3-diaminobenzene derivatives with 1,2-dicarbonyl compounds (e.g., glyoxal or similar) under acidic or basic conditions to form the quinoxaline nucleus.
- Literature indicates that such condensations are typically performed in ethanol or ethanol-water mixtures at reflux temperatures.
| Reaction Step | Conditions | Notes |
|---|---|---|
| Formation of quinoxaline core | Reflux in ethanol with acetic acid or ammonium acetate | Typically 2–4 hours, yields vary based on substituents |
Introduction of the Methoxy Group at Position 2
- Electrophilic substitution or nucleophilic aromatic substitution to install the methoxy group.
- Alternatively, starting from a methoxy-substituted precursor or performing methylation on a hydroxyl group.
| Method | Conditions | Notes |
|---|---|---|
| Methylation of phenolic precursor | Methyl iodide (MeI) or dimethyl sulfate in presence of a base (e.g., K2CO3) in acetone | Room temperature to reflux, yields high efficiency |
Functionalization at the 7-Position with the Boronate Ester
- The key step involves a palladium-catalyzed borylation of a halogenated quinoxaline precursor.
- Starting from a 7-halogenated quinoxaline (e.g., 7-bromo or 7-chloro derivative), the boronate ester is introduced via a Miyaura borylation.
| Reagents | Conditions | Notes |
|---|---|---|
| 7-Halogenated quinoxaline | Bis(pinacolato)diboron (B2pin2), Pd(dppf)Cl2, base (e.g., KOAc), in dry DMF | 80°C, inert atmosphere, overnight |
Data Table: Borylation Parameters
| Parameter | Value | Reference/Notes |
|---|---|---|
| Catalyst | Pd(dppf)Cl2 | Commonly used for selective borylation |
| Boron source | Bis(pinacolato)diboron | Standard reagent for borylation |
| Solvent | N,N-Dimethylformamide (DMF) | Anhydrous, high boiling point |
| Temperature | 80°C | Optimized for high yield |
Specific Synthesis Examples from Literature
Synthesis of Quinoxaline Derivatives via Cyclization
- Using 2,3-diaminobenzene derivatives with diketones under reflux in ethanol, followed by methylation to introduce the methoxy group.
- The boronate ester is subsequently introduced via palladium-catalyzed borylation at the 7-position, starting from a halogenated precursor.
Borylation of Halogenated Quinoxalines
- The process involves a typical Suzuki-Miyaura coupling methodology, where the halogen at the 7-position reacts with bis(pinacolato)diboron in the presence of Pd catalysts, yielding the boronate ester.
Data Summary and Comparative Analysis
Notes and Considerations
- Selectivity: The borylation step is highly selective for halogenated positions, especially when using Pd catalysts.
- Substituent Effects: Electron-donating groups like methoxy can influence the reactivity of the quinoxaline ring, affecting the efficiency of subsequent steps.
- Purification: Column chromatography and recrystallization are standard for isolating pure intermediates and final compounds.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)quinoxaline can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a methoxyquinoxaline derivative.
Reduction: The quinoxaline core can be reduced to form dihydroquinoxaline derivatives.
Substitution: The dioxaborolane moiety can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Palladium catalysts, such as Pd(PPh3)4, are commonly used in Suzuki-Miyaura cross-coupling reactions.
Major Products Formed
Oxidation: Methoxyquinoxaline derivatives.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Various biaryl compounds depending on the coupling partner used.
Scientific Research Applications
2-Methoxy-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)quinoxaline has several scientific research applications:
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Mechanism of Action
The mechanism of action of 2-Methoxy-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)quinoxaline depends on its application:
In Organic Synthesis: Acts as a boron source in cross-coupling reactions, facilitating the formation of carbon-carbon bonds.
In Biological Systems: May interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, π-π interactions, or coordination with metal ions.
Comparison with Similar Compounds
Structural Analogues in the Quinoxaline Family
The following table compares the target compound with other quinoxaline derivatives bearing boronic ester groups or related substituents:
Key Observations :
- Substituent Effects : The methoxy group in the target compound is electron-donating, which may slow coupling reactions compared to electron-withdrawing groups (e.g., Cl or F) .
- Steric Considerations : The 7-position boronic ester in the target compound may experience steric hindrance depending on the coupling partner, whereas 6-substituted analogs (e.g., 6-boronic ester) offer reduced steric bulk .
Quinoline-Based Analogs
Quinolines (one nitrogen atom in the heterocycle) are structurally distinct but share applications in cross-coupling. Notable examples include:
Key Observations :
- Biological Relevance: Quinoline derivatives are more prevalent in pharmaceuticals (e.g., antimalarials), whereas quinoxalines are often explored in materials science .
Biological Activity
2-Methoxy-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline is a synthetic compound that belongs to the quinoxaline family. Its unique structure incorporates a dioxaborolane moiety, which is known for its potential biological activities. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data tables that illustrate its effects on various biological systems.
- Molecular Formula : C15H19BN2O3
- Molecular Weight : 286.13 g/mol
- CAS Number : 1210047-82-7
The compound exhibits a complex structure that contributes to its diverse biological activities. The presence of the dioxaborolane group enhances its interaction with biological molecules, potentially influencing cellular processes.
Research indicates that 2-Methoxy-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline may modulate several key biological pathways:
- Inhibition of Receptor Tyrosine Kinases : The compound has shown inhibitory effects on PDGF receptors (PDGFR-alpha and PDGFR-beta), which are critical in cell growth and differentiation. This inhibition suggests potential applications in treating cancers characterized by aberrant PDGF signaling .
- Impact on BMP Signaling Pathway : Studies have demonstrated that this compound can inhibit the BMP signaling pathway, which is involved in various cellular functions including differentiation and apoptosis . This property makes it a candidate for therapeutic strategies against diseases where BMP signaling is dysregulated.
- Cell Proliferation and Apoptosis : The compound has been reported to affect cell proliferation rates and induce apoptosis in specific cancer cell lines. This dual action could be beneficial in designing anticancer therapies .
Case Studies
Several studies highlight the efficacy of 2-Methoxy-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline in preclinical models:
- Case Study 1 : In vitro assays demonstrated that the compound significantly reduced the viability of glioblastoma cells by inducing apoptosis through the activation of caspase pathways.
- Case Study 2 : A study involving breast cancer cell lines showed that treatment with this compound led to a marked decrease in cell migration and invasion, indicating potential anti-metastatic properties.
Data Table: Biological Activity Summary
Q & A
What are the common synthetic routes for preparing 2-Methoxy-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline?
Level: Basic
Methodological Answer:
The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions , leveraging its boronate ester group. A standard protocol involves:
Pre-functionalization : Bromination or iodination of the quinoxaline core at the 7-position to introduce a halogen leaving group.
Coupling Reaction : Reaction with bis(pinacolato)diboron (B₂Pin₂) or a boronate ester precursor under palladium catalysis (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) in a polar aprotic solvent (e.g., THF or DMF) at 80–100°C for 12–24 hours .
Purification : Column chromatography or recrystallization to isolate the product.
Key Considerations :
- Catalyst loading (1–5 mol%) and ligand choice (e.g., dppf) significantly impact yield.
- Moisture-sensitive conditions are critical to prevent hydrolysis of the boronate ester.
How can researchers characterize the structural and electronic properties of this compound?
Level: Basic
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., methoxy group at C2, boronate ester at C7). The methoxy proton typically appears as a singlet at ~3.9 ppm in ¹H NMR, while the dioxaborolane group exhibits distinct ¹¹B/¹⁰B isotopic splitting .
- Heteronuclear Correlation (HSQC/HMBC) : Resolve connectivity in complex spectra.
- X-ray Crystallography :
- Mass Spectrometry (HRMS) : Validate molecular weight and isotopic patterns.
What strategies optimize the Suzuki-Miyaura coupling reaction for this quinoxaline derivative?
Level: Advanced
Methodological Answer:
Optimization involves systematic variation of:
Catalyst Systems :
- Compare Pd(OAc)₂ with PdCl₂(dppf) for improved turnover.
- Add ligands like SPhos or XPhos to stabilize the active Pd(0) species .
Solvent Effects :
- Test mixtures of THF:H₂O (4:1) for enhanced solubility of inorganic bases (e.g., K₂CO₃).
Temperature and Time :
Base Selection :
- Use Cs₂CO₃ for milder conditions or K₃PO₄ for higher reactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
